molecular formula C10H15N B12763103 (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine CAS No. 19302-28-4

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine

Cat. No.: B12763103
CAS No.: 19302-28-4
M. Wt: 149.23 g/mol
InChI Key: GJKPTDGTWOVONJ-VIFPVBQESA-N
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Description

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine is a chiral secondary amine characterized by an ethyl group and a 1-phenylethyl substituent attached to the nitrogen atom. Its stereocenter at the 1-phenylethyl moiety confers enantioselective properties, making it valuable in asymmetric synthesis and catalysis. The compound is synthesized via monoalkylation of (S)-1-phenylethylamine using ethylating agents under controlled conditions, as demonstrated in studies involving reductive amination or alkyl halide reactions . Key physical properties include a specific optical rotation ([α]₂₀ᴅ = -76° in ethanol), which distinguishes it from its enantiomeric counterpart . Its structural rigidity and chiral environment enhance its utility as a ligand in transition-metal catalysis and as a resolving agent in enantiomeric separations .

Properties

CAS No.

19302-28-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-N-ethyl-1-phenylethanamine

InChI

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m0/s1

InChI Key

GJKPTDGTWOVONJ-VIFPVBQESA-N

Isomeric SMILES

CCN[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCNC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine typically involves the resolution of racemic mixtures of 1-phenylethylamine. One common method is the dynamic kinetic resolution (DKR) using palladium catalysts and lipase enzymes. This process allows for the efficient conversion of racemic mixtures into enantiomerically pure compounds under mild conditions .

Industrial Production Methods

Industrial production of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine often employs similar resolution techniques on a larger scale. The use of recyclable palladium catalysts supported on dolomite has been shown to achieve high enantiomeric excess and can be reused multiple times, making it a cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a chiral inducer, influencing the stereochemistry of reactions it participates in. It interacts with enzymes and receptors, modulating their activity and leading to the desired chemical transformations .

Comparison with Similar Compounds

(S)-N-Methyl-N-(1-phenylethyl)amine

This compound replaces the ethyl group with a methyl substituent. The shorter alkyl chain reduces steric hindrance, leading to higher rotational flexibility. However, its optical rotation ([α]₂₀ᴅ = -76° in ethanol) matches that of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine, suggesting minimal electronic differences between methyl and ethyl groups in this context . In catalytic applications, the methyl analogue exhibits lower enantioselectivity in certain cross-coupling reactions due to reduced steric bulk .

(S)-N-Propyl-N-(1-phenylethyl)amine

The propyl-substituted variant introduces increased hydrophobicity and steric bulk compared to the ethyl derivative.

Table 1: Comparison of Alkyl-Substituted Analogues

Compound Alkyl Group [α]₂₀ᴅ (Solvent) Key Applications
(S)-N-Methyl-N-(1-phenylethyl)amine Methyl -76° (EtOH) Intermediate in guanidine synthesis
(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine Ethyl -76° (EtOH) Ligand in asymmetric catalysis
(S)-N-Propyl-N-(1-phenylethyl)amine Propyl Not reported Stabilizing agent in metal complexes

Enantiomeric and Diastereomeric Comparisons

(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine

The enantiomer of the target compound exhibits opposite optical activity ([α]₂₀ᴅ = +76° in ethanol) . Despite identical physical properties (e.g., melting point), its stereochemical inversion leads to reversed enantioselectivity in chiral separations. For instance, in稀土元素分离, (R)-configured amines selectively precipitate light稀土-PTA complexes, whereas (S)-forms favor heavy稀土 species .

Bis[(S)-1-phenylethyl]amine

This dimeric analogue features two 1-phenylethyl groups. Its enhanced chiral density improves structural recognition in稀土 separation, achieving a Pr/Nd separation factor (SF) of 5.1 after 96 hours, compared to SF = 4.2 for the mono-ethyl derivative . However, the dimer’s higher molecular weight (225.34 g/mol vs. 163.26 g/mol for the target compound) reduces solubility in polar solvents .

Functional Group Modifications

(S)-N-Isopropyl-N-(1-phenylethyl)amine

The isopropyl group introduces branching, increasing steric hindrance. This modification enhances enantioselectivity in copper-catalyzed C–C bond formations but complicates synthesis due to slower reaction kinetics .

(4-Methoxyphenyl)(1-phenylethyl)amine

Substitution of the ethyl group with a 4-methoxyphenyl ring alters electronic properties, enhancing π-π interactions in supramolecular chemistry. However, its reduced basicity (pKa ~8.5 vs. ~10 for the target compound) limits utility in acid-mediated reactions .

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